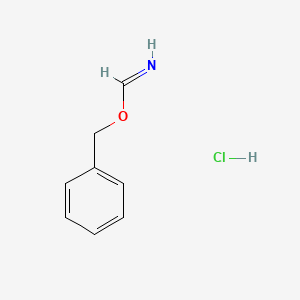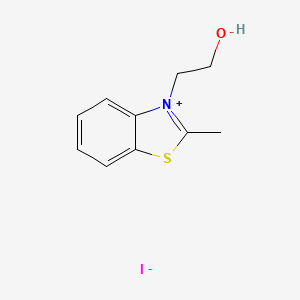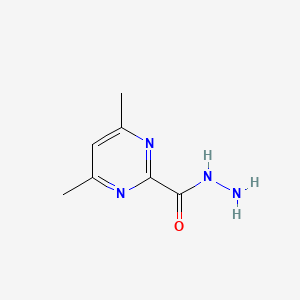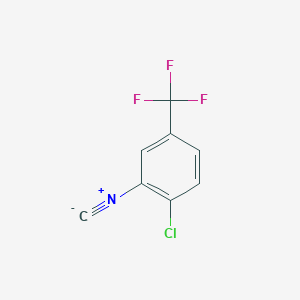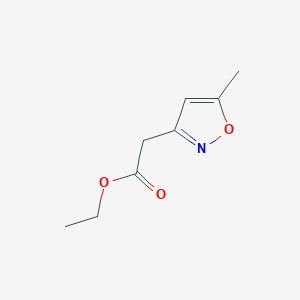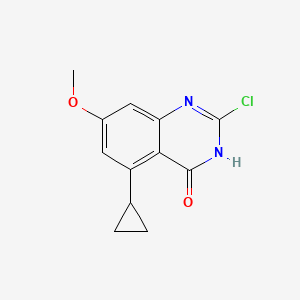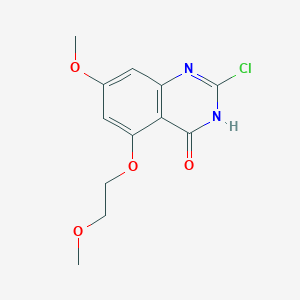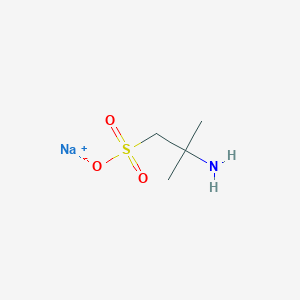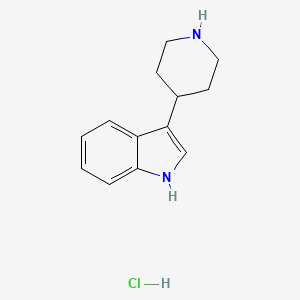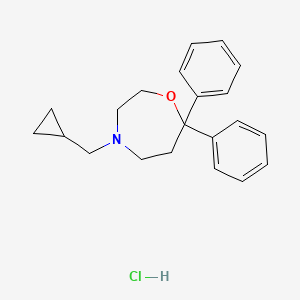
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride
概要
説明
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride, also known as CP-47,497, is a synthetic cannabinoid that binds to the cannabinoid receptors in the brain. It was first synthesized in the early 1990s for research purposes and has since been used extensively in scientific studies.
作用機序
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride binds to the cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It acts as a partial agonist, meaning that it activates the receptor to a lesser extent than natural cannabinoids such as THC.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase appetite, reduce pain sensation, and have anti-inflammatory effects. It has also been shown to have anxiolytic and antidepressant effects in animal studies.
実験室実験の利点と制限
One advantage of using 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride in lab experiments is that it is a synthetic compound, meaning that its purity can be precisely controlled. This allows researchers to study its effects more accurately and reliably. However, one limitation is that its effects may not be exactly the same as those of natural cannabinoids, which can make it difficult to extrapolate the results to humans.
将来の方向性
There are many potential future directions for research on 4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride and other synthetic cannabinoids. One area of interest is their potential therapeutic uses, particularly in the treatment of pain, inflammation, and mood disorders. Another area of interest is their potential as research tools for studying the cannabinoid receptors and their role in various physiological processes. As our understanding of the endocannabinoid system continues to grow, the potential uses for synthetic cannabinoids such as this compound will likely become even more diverse and exciting.
科学的研究の応用
4-(Cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane hydrochloride has been used extensively in scientific research to study the cannabinoid receptors in the brain and their role in various physiological processes. It has been used to investigate the effects of cannabinoids on appetite, pain sensation, and mood, as well as their potential therapeutic uses.
特性
IUPAC Name |
4-(cyclopropylmethyl)-7,7-diphenyl-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)13-14-22(15-16-23-21)17-18-11-12-18;/h1-10,18H,11-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFSULKOOQBBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(OCC2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3274048.png)
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B3274051.png)
